molecular formula C15H17N3 B8719120 1-Phenyl-4-(pyridin-2-yl)piperazine

1-Phenyl-4-(pyridin-2-yl)piperazine

Cat. No.: B8719120
M. Wt: 239.32 g/mol
InChI Key: OUTNYQRSFDIRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-4-(pyridin-2-yl)piperazine is a heterocyclic compound that features a pyridine ring substituted with a 4-phenylpiperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand in various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-(pyridin-2-yl)piperazine typically involves the reaction of 2-chloropyridine with 4-phenylpiperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Phenyl-4-(pyridin-2-yl)piperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mixed-type inhibition involves both competitive and non-competitive inhibition mechanisms .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

1-phenyl-4-pyridin-2-ylpiperazine

InChI

InChI=1S/C15H17N3/c1-2-6-14(7-3-1)17-10-12-18(13-11-17)15-8-4-5-9-16-15/h1-9H,10-13H2

InChI Key

OUTNYQRSFDIRCF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
IPr
Quantity
0.05 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

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